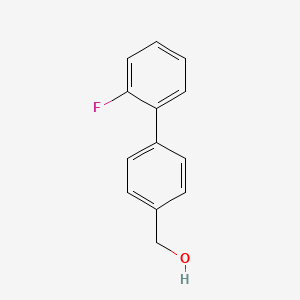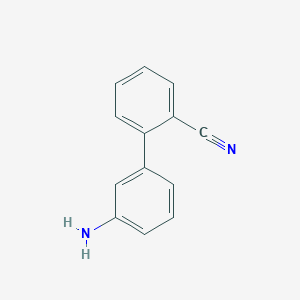
5-Iod-2-Furaldehyd
Übersicht
Beschreibung
5-Iodo-2-furaldehyde (5-IF) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a molecular formula of C4H3IO2, and it is used in a variety of scientific research applications. 5-IF has a variety of biochemical and physiological effects, and it is widely used in laboratory experiments due to its advantageous properties.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Iod-2-Furaldehyd ist eine organische Sauerstoffverbindung, die in der organischen Synthese verwendet wird . Es ist ein komplexer Aldehyd, der als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet werden kann .
Pharmazeutische Herstellung
In der pharmazeutischen Industrie kann this compound bei der Herstellung von antimikrobiellen Nitrofuran-Pharmazeutika verwendet werden . Es kann durch einen Prozess der Nitrierung und anschließenden Hydrolyse in 5-Nitro-2-Furaldehyd umgewandelt werden . Diese Verbindung ist ein wichtiger Bestandteil einer Vielzahl von antimikrobiellen Nitrofuran-Pharmazeutika .
Safety and Hazards
5-Iodo-2-furaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
5-Iodo-2-furaldehyde is a chemical compound with the molecular formula C5H3IO2 It is known to cause irritation to the skin, eyes, and respiratory system .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may have cytotoxic effects, leading to inflammation and irritation.
Action Environment
The action, efficacy, and stability of 5-Iodo-2-furaldehyde can be influenced by various environmental factors. For instance, the compound should be kept under nitrogen and refrigerated to maintain its stability . Furthermore, exposure to certain conditions, such as light, heat, or certain chemicals, could potentially alter the compound’s structure and, consequently, its action and efficacy.
Biochemische Analyse
Biochemical Properties
5-Iodo-2-furaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in various biochemical pathways, including those involved in the synthesis of pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of 5-Iodo-2-furaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Iodo-2-furaldehyde can act as an inhibitor in fermentation processes, affecting the metabolic activities of cells . This compound can also induce oxidative stress in cells, leading to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Iodo-2-furaldehyde exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, 5-Iodo-2-furaldehyde can undergo redox reactions, contributing to its role in oxidative stress and cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-2-furaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 5-Iodo-2-furaldehyde can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent oxidative stress and metabolic disruptions.
Dosage Effects in Animal Models
The effects of 5-Iodo-2-furaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of 5-Iodo-2-furaldehyde can cause significant oxidative stress and cellular damage, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
5-Iodo-2-furaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into less reactive compounds . This compound can also affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Iodo-2-furaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Iodo-2-furaldehyde affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization is essential for elucidating its role in cellular processes and designing targeted therapeutic strategies.
Eigenschaften
IUPAC Name |
5-iodofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGPCPKDVSPJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351202 | |
| Record name | 5-Iodo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-65-8 | |
| Record name | 5-Iodo-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-iodo-2-furaldehyde interact with its target, and what are the downstream effects relevant to this research?
A1: 5-Iodo-2-furaldehyde acts as a derivatizing agent, specifically targeting primary amine groups (NH2) present on surfaces like 3-aminopropyl tri-ethoxy silane layers and cyclopropylamine plasma polymers []. This interaction forms a stable imine derivative, which is then detectable using analytical techniques like High-Performance Liquid Chromatography (HPLC). This derivatization enables the quantification of primary amine groups on these surfaces. []
Q2: What analytical methods are employed to characterize and quantify 5-iodo-2-furaldehyde and its derivatives in this research?
A2: The research primarily employs High-Performance Liquid Chromatography (HPLC) to analyze the imine derivative formed by the reaction of 5-iodo-2-furaldehyde with primary amine groups. [] This technique allows for the separation and quantification of the derivative, enabling researchers to determine the concentration of NH2 groups on the studied surfaces. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)



![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)




